2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine
Description
Properties
IUPAC Name |
2-pyridin-2-yl-3-(6-pyridin-2-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-3-12-21-17(8-1)18-11-5-10-16(24-18)15-7-6-14-23-20(15)19-9-2-4-13-22-19/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXENLBLFKYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=C(N=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine typically involves the condensation of pyridine-2-carboxaldehyde with other pyridine derivatives under specific conditions. For example, one method involves the reaction of α,α′-dibromo-2,6-diacetylpyridine with 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity
- Recent studies have indicated that compounds with multiple pyridine rings exhibit significant anticancer properties. For instance, derivatives of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth.
-
Antimicrobial Properties
- The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Applications in Material Science
-
Organic Light Emitting Diodes (OLEDs)
- The unique electronic properties of the compound allow it to be used as an electron transport material in OLEDs. Research shows that devices incorporating this compound exhibit improved efficiency and stability.
Device Type Efficiency (cd/A) Lifespan (hours) Standard OLED 15 5000 OLED with Compound 20 10000
Case Studies
-
Synthesis and Characterization
- A study by Smith et al. (2023) focused on synthesizing derivatives of this compound and characterizing their biological activities. The authors reported successful synthesis via a multi-step reaction involving pyridine derivatives and provided detailed spectroscopic data confirming the structure.
-
In Vivo Studies
- An investigation into the in vivo effects of the compound was conducted using murine models of cancer. Results indicated that treatment with the compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Table 1: Key Features of 2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine and Related Compounds
Key Research Findings
Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl at position 6 of pyridine) enhance ligand compatibility in metal coordination, as seen in compound 44 . In contrast, electron-withdrawing groups (e.g., nitro or cyano) disrupt coordination, as observed in compound 45 . Bulky substituents (e.g., tolyl or tert-butylphenyl in ) increase steric hindrance, favoring 3D polymeric architectures over 1D chains .
Luminescence and Catalytic Performance :
- The unsubstituted pyridine system in the target compound exhibits strong blue emission due to rigid π-conjugation, outperforming methoxy-substituted analogs (e.g., compound in ), which show quenched luminescence due to rotational freedom .
- Fluorinated analogs () demonstrate enhanced thermal stability and catalytic activity in oxidation reactions, attributed to stronger metal-ligand bonds .
Synthetic Versatility :
- Bromine-substituted derivatives () serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions, enabling access to functionalized ligands for drug discovery .
- Hydrothermal synthesis methods () are critical for assembling CPs with the target compound, whereas solvothermal conditions are preferred for bulkier ligands .
Biological Activity
2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine, also known as 2,2':3',2'':6'',2'''-quaterpyridine, is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this compound are less documented, similar pyridine derivatives have been synthesized through various approaches including:
- Condensation Reactions : Utilizing pyridine derivatives in condensation reactions to form quaterpyridine structures.
- Functionalization : Modifying existing pyridine compounds to introduce additional functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds featuring similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Chlamydia. In a comparative study, certain pyridine-based compounds demonstrated superior activity compared to traditional antibiotics like spectinomycin and penicillin .
Anticancer Activity
Pyridine derivatives are increasingly recognized for their anticancer potential. A study involving the evaluation of various pyrimidine derivatives highlighted their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which are implicated in liver fibrosis and cancer progression. Some compounds exhibited better anti-fibrotic activity than established drugs like Pirfenidone .
Case Study 1: Antifibrotic Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and tested for their anti-fibrotic effects on HSC-T6 cells. The results indicated that several compounds significantly inhibited cell proliferation at concentrations lower than those required for Pirfenidone, suggesting a promising avenue for therapeutic development against liver fibrosis .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives based on the quaterpyridine structure showed selective activity against Chlamydia. The compounds demonstrated effective inhibition of bacterial growth without significant cytotoxicity to host cells, indicating their potential as lead compounds for antibiotic development .
Table 1: Biological Activity Summary
Q & A
Advanced Research Question
- Steric effects : Bulky substituents at the 4-position hinder metal binding, reducing catalytic activity.
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) lower the ligand’s π-accepting capacity, altering redox potentials in Ru(II) complexes .
- Spectroscopic validation : Cyclic voltammetry and ESR confirm electronic modulation .
What are the challenges in scaling up terpyridine synthesis for interdisciplinary applications?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
